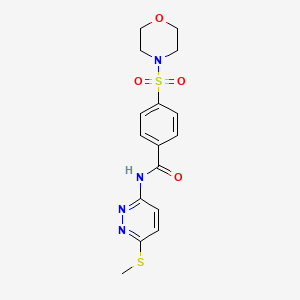

N-(6-(metiltio)piridazin-3-il)-4-(morfolinosulfonil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide is a novel compound that has been the subject of scientific research in recent years. The compound has shown potential in various applications, including as a therapeutic agent for the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

- Importancia: El desarrollo de radioligandos adecuados para la tomografía por emisión de positrones (PET) basados en este compuesto podría permitir la exploración in vivo de los receptores Trk, ayudando al diagnóstico y tratamiento del cáncer .

- Ventaja: Estos nuevos radioligandos exhiben una mayor potencia en comparación con los trazadores anteriores, lo que permite una imagen precisa de los receptores TrkB/C .

- Potencial: Estos compuestos pueden servir como estructuras principales para el desarrollo de terapias dirigidas .

- Implicaciones Terapéuticas: Los conocimientos sobre el mecanismo de unión informan el diseño de fármacos .

Investigación del Cáncer y Terapia Dirigida

Imágenes de Enfermedades Neurodegenerativas

Desarrollo y Optimización de Fármacos

Química Medicinal y Relación Estructura-Actividad (SAR)

Biología Química y Mecanismo de Acción

Síntesis Química y Desarrollo de Procesos

En resumen, “N-(6-(metiltio)piridazin-3-il)-4-(morfolinosulfonil)benzamida” es prometedor en la investigación del cáncer, la imagenología de enfermedades neurodegenerativas, el desarrollo de fármacos y la biología química. Sus aplicaciones multifacéticas subrayan su importancia en las investigaciones científicas. Si necesitas más detalles o tienes preguntas adicionales, ¡no dudes en preguntar! 😊

Propiedades

IUPAC Name |

N-(6-methylsulfanylpyridazin-3-yl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-25-15-7-6-14(18-19-15)17-16(21)12-2-4-13(5-3-12)26(22,23)20-8-10-24-11-9-20/h2-7H,8-11H2,1H3,(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDSFNZUPJXMNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)

![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)

![Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate](/img/structure/B2364619.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)

![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)